molecular formula C18H11FN2S2 B2893426 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide CAS No. 692738-31-1

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide

Cat. No.: B2893426
CAS No.: 692738-31-1
M. Wt: 338.42
InChI Key: QDBAIKQPVRCRDF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and phenyl groups, as well as a sulfide linkage. Its distinct chemical properties make it valuable in various fields, including drug discovery, materials science, and organic synthesis .

Preparation Methods

The synthesis of 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often require heating and the use of solvents such as toluene for crystallization. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the sulfide linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Scientific Research Applications

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is utilized in various scientific research applications:

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S2/c19-13-6-8-14(9-7-13)23-18-16-15(10-11-22-16)20-17(21-18)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBAIKQPVRCRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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